molecular formula C21H25N3O2S B11206698 N-cycloheptyl-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

N-cycloheptyl-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B11206698
M. Wt: 383.5 g/mol
InChI Key: AFFIYUGSEUCRSM-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a cycloheptyl group, a methoxyphenyl group, and an imidazo[2,1-b][1,3]thiazole core, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-cycloheptyl-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves the following steps :

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and α-haloketones, under specific reaction conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl halide reacts with the imidazo[2,1-b][1,3]thiazole core.

    Attachment of the Cycloheptyl Group: The cycloheptyl group is attached via an acylation reaction, where cycloheptyl chloride reacts with the intermediate product to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N-cycloheptyl-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different substituents can be introduced at specific positions on the imidazo[2,1-b][1,3]thiazole core.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways . The compound is known to:

    Inhibit Enzymes: It can inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Bind to Receptors: The compound can bind to specific receptors on the surface of cells, triggering a cascade of intracellular events that result in its biological effects.

    Modulate Signaling Pathways: It can modulate signaling pathways involved in cell growth, differentiation, and apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

N-cycloheptyl-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can be compared with other similar compounds, such as :

    N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound has a pyridinyl group instead of a cycloheptyl group and has shown similar biological activities.

    N-cyclohexyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound has a cyclohexyl group instead of a cycloheptyl group and exhibits comparable chemical properties.

    N-phenyl-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide: This compound has a phenyl group instead of a cycloheptyl group and has been studied for its potential therapeutic applications.

The uniqueness of N-cycloheptyl-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H25N3O2S

Molecular Weight

383.5 g/mol

IUPAC Name

N-cycloheptyl-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

InChI

InChI=1S/C21H25N3O2S/c1-26-18-10-8-15(9-11-18)19-13-24-17(14-27-21(24)23-19)12-20(25)22-16-6-4-2-3-5-7-16/h8-11,13-14,16H,2-7,12H2,1H3,(H,22,25)

InChI Key

AFFIYUGSEUCRSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4CCCCCC4

Origin of Product

United States

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